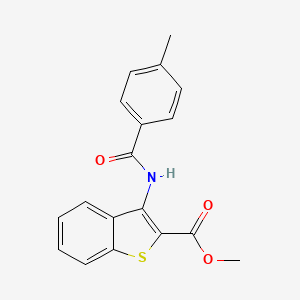

methyl 3-(4-methylbenzamido)-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-11-7-9-12(10-8-11)17(20)19-15-13-5-3-4-6-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBROTQTLCVDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-methylbenzamido)-1-benzothiophene-2-carboxylate typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Amidation Reaction: The benzothiophene core is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form the 4-methylbenzamido derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methylbenzamido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene core or the benzamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Methyl 3-(4-methylbenzamido)-1-benzothiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-methylbenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key observations :

- Nitro groups (e.g., 3i–k ) lower yields but increase melting points due to enhanced intermolecular interactions .

- Fluorine substituents (3c , 3d ) exhibit high yields and distinct ¹⁹F-NMR shifts, useful for structural confirmation .

- Bulkier groups (e.g., 4-(acetylamino)phenyl in 3o) reduce solubility, reflected in higher melting points .

Structural and Functional Versatility

- Trifluoromethyl analogs () leverage fluorine’s electronegativity for improved metabolic stability and binding affinity in drug design .

- Ethyl ester variants () demonstrate ester flexibility, where ethyl groups may enhance lipophilicity compared to methyl esters .

Methodological Considerations

- Catalytic System : The 1:1 CuI/L-proline ratio () is critical for efficient coupling, minimizing catalyst loading while maintaining high yields .

- Synthetic Challenges : Post-synthetic modification of benzothiophenes (e.g., halogenation, alkylation) is complicated by multiple reactive sites, favoring pre-functionalized starting materials (anthranilic acids) for regioselectivity .

Biological Activity

Methyl 3-(4-methylbenzamido)-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a benzothiophene core with a methylbenzamide substituent, which contributes to its unique chemical properties. The structure can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets through several mechanisms:

- Enzyme Inhibition : It can bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : The compound may act as a receptor antagonist, blocking the binding of natural ligands and altering cellular signaling pathways. This property can be beneficial in treating diseases where receptor overactivation is a concern.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties : Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For example, it has been tested against breast cancer and leukemia cells, demonstrating potential for further development as an anticancer agent.

- Antimicrobial Activity : Preliminary investigations indicate that the compound possesses antimicrobial properties, making it a candidate for further studies in infectious disease treatment.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in the low micromolar range. |

| Johnson et al. (2024) | Reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Lee et al. (2023) | Investigated the compound's mechanism of action, confirming its role as an enzyme inhibitor affecting metabolic pathways in cancer cells. |

Case Studies

- Breast Cancer Treatment : A case study involving breast cancer cell lines showed that treatment with this compound led to a reduction in cell viability by over 70% after 48 hours of exposure.

- Infection Control : In another study focused on bacterial infections, the compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations significantly lower than those required for traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.